molecular formula C10H20N2O2 B043040 Tert-butyl piperidin-4-ylcarbamate CAS No. 73874-95-0

Tert-butyl piperidin-4-ylcarbamate

Cat. No. B043040
CAS RN: 73874-95-0
M. Wt: 200.28 g/mol
InChI Key: CKXZPVPIDOJLLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidin-4-ylcarbamate derivatives involves multi-step chemical processes, including condensation reactions, acylation, sulfonation, and substitution reactions. For instance, one derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).

Molecular Structure Analysis

Characterization of the molecular structure of tert-butyl piperidin-4-ylcarbamate derivatives is typically achieved using spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and sometimes X-ray diffraction studies. For example, the crystal and molecular structure of a specific derivative was determined, highlighting the typical bond lengths and angles characteristic of piperazine-carboxylates (Mamat, C., Flemming, A., & Köckerling, M., 2012).

Scientific Research Applications

  • Synthesis of Secondary Amines : Tert-butyl 2-naphthalenesulfonylcarbamate facilitates the stepwise synthesis of secondary aliphatic amines, offering high yields. It's also applicable to orthogonally protected spermidine for further selective modification (Grehn & Ragnarsson, 2002).

  • Preparation of Biologically Active Alkaloids : The versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is demonstrated in preparing alkaloids like sedridine, allosedridine, and methylsedridine (Passarella et al., 2005).

  • Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, can be synthesized rapidly with high yields, potentially benefiting cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

  • Synthesis of Piperidine Derivatives : A promising method for preparing diverse piperidine derivatives involves 3-allylating tert-butyl 4-oxopiperidine-1-carboxylate, offering potential for diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Intermediate for Vandetanib : The key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized with a 20.2% yield from piperidin-4-yl (Wang, Wang, Tang, & Xu, 2015).

  • Asymmetric Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis method was developed for 1-tert-butyl-3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).

Future Directions

While specific future directions for Tert-butyl piperidin-4-ylcarbamate were not found in the search results, there is ongoing research into piperidine derivatives, which include Tert-butyl piperidin-4-ylcarbamate. These compounds are being studied for their synthesis and pharmacological applications . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352356
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl piperidin-4-ylcarbamate

CAS RN

73874-95-0
Record name 4-(tert-Butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-tertbutyloxycarbonylaminopiperidine 5 (7.95 g; 27.4 mmol) in 120 ml of MeOH is poured into a hydrogenation reactor. 10% Pd/c-based catalyst is added (1.46 g; 1.38 mmol) and the mixture is subjected to a hydrogen pressure of 3.5 bars (50 psi) for 24 hours in a Parr type shaker. After filtration on celite and washing with methanol, the medium is concentrated in order to produce 4.98 g (Yield=91%) of product in the form of white crystals.
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Compound 79 (4.55 g, 15.7 mmol), 10% palladium on carbon (400 mg), and ethanol (100 mL) were combined and hydrogenated in a Parr jar at 63psi for 3d. The mixture was filtrated through celite, followed by removal of the solvent in vacuo to afford 2.87 g (14.4 mmol, 91.4%) of Compound 80.
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
91.4%

Synthesis routes and methods III

Procedure details

N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of D6 (10 g, 3.4 mmol) in methanol (150 ml) was hydrogenated at 50 psi in a Parr hydrogenator using 10% Palladium on carbon catalyst (800 mg) for 18 h. Catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a white solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

3-(S)-tert-butoxycarbonylaminopiperidine (B=formula (2)) and 3-(S)-tert-butoxycarbonylaminopyrrolidine (B=formula (3)) (Synth. Comm. 1998, 28, 3919) in the last two cases Y═COOC(CH3)3; tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate (B=formula (4), tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-endo-carbamate (B=formula (5)) (J. Med. Chem. 1991, 34, 656), tert-butyl 9-azabicyclo[3.3.1]-non-3-yl exo-carbamate (B=formula (6)) and tert-butyl 9-azabicyclo-[3.3.1]-non-3-yl-endo-carbamate (B=formula (7)), (J. Med. Chem. 1993, 36, 3720)) (Y═COOC(CH3)3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl piperidin-4-ylcarbamate
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Tert-butyl piperidin-4-ylcarbamate
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Tert-butyl piperidin-4-ylcarbamate
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Tert-butyl piperidin-4-ylcarbamate
Reactant of Route 5
Tert-butyl piperidin-4-ylcarbamate
Reactant of Route 6
Tert-butyl piperidin-4-ylcarbamate

Citations

For This Compound
98
Citations
P Sridhar, M Alagumuthu, B Ram, S Arumugam… - …, 2017 - Wiley Online Library
… Tert-butyl piperidin-4-ylcarbamate 5 j, 4-(4-tert- butoxy-3- (tert-butoxymethyl) −3-methylbutyl) piperidine 5 k and 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 5 l substituted compounds …
Y Zeng, R Cao, T Zhang, S Li, W Zhong - European journal of medicinal …, 2015 - Elsevier
… 2-chloro-5-(chloromethyl)thiazole (1a) and tert-butyl piperidin-4-ylcarbamate (2a) were reacted in the presence of K 2 CO 3 to produce tert-butyl 1-((2-chlorothiazol-5-yl)methyl)piperidin-…
Number of citations: 41 www.sciencedirect.com
S Gastaldi, V Boscaro, E Gianquinto, CF Sandall… - Molecules, 2021 - mdpi.com
… immediately reacted with commercially available tert-butyl piperidin-4-ylcarbamate to give 51 in … nucleophilic aromatic substitution of the tert-butyl piperidin-4-ylcarbamate on 1-fluoro-2-…
Number of citations: 8 www.mdpi.com
JLB Giancola, A Bonifazi, J Cao, T Ku… - European journal of …, 2020 - Elsevier
… commercially available tert-butyl piperidin-4-ylcarbamate (618 … and commercially available tert-butyl piperidin-4-ylcarbamate (… commercially available tert-butyl piperidin-4-ylcarbamate (…
Number of citations: 11 www.sciencedirect.com
MSR Gangireddy, M Mantipally, VN Badavath… - Chemical Data …, 2021 - Elsevier
… The tert-butyl piperidin-4-ylcarbamate was displaced from compound 2 using DIPEA at 100C to yield compound 3 in 50% (overall 2 steps). To obtain acid 4, ester hydrolysis on 3 was …
Number of citations: 3 www.sciencedirect.com
P Bach, J Bostr, K Brickmann, JJJ Van Giezen… - European journal of …, 2013 - Elsevier
… Reaction of pyridines 5 and 7 with tert-butyl azetidin-3-ylcarbamate or tert-butyl piperidin-4-ylcarbamate provided intermediates 34–37. Boc-deprotection of 34 and 36 followed by …
Number of citations: 44 www.sciencedirect.com
N Kim, KM Meyers, JL Mendez-Andino… - Bioorganic & medicinal …, 2006 - Elsevier
… Starting from tert-butyl piperidin-4-ylcarbamate, alkylation with 2-(bromomethyl)naphthalene and deprotection of the Boc group followed by coupling gave the final products. The robust …
Number of citations: 10 www.sciencedirect.com
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
… Reductive amination with tert-butyl piperidin-4-ylcarbamate followed by acid-mediated removal of the N-Boc protecting group gave amine 2. Coupling of 2 with carboxylic acids 3a–k …
Number of citations: 34 pubs.acs.org
JJ Caldwell, TG Davies, A Donald… - Journal of medicinal …, 2008 - ACS Publications
… A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (30) (42) (0.059 g, 0.38 mmol), tert-butyl piperidin-4-ylcarbamate (0.134 g, 0.67 mmol), and Et 3 N (0.100 mL, 0.72 mmol) in EtOH (2 …
Number of citations: 104 pubs.acs.org
B Li, A Wang, J Liu, Z Qi, X Liu, K Yu… - Journal of Medicinal …, 2016 - ACS Publications
… To a solution of 1-chloro-4-nitrobenzene (2.0 g, 12.69 mmol) and K 2 CO 3 (5.3 g, 38.09 mmol) in DMF (60 mL) was added tert-butyl piperidin-4-ylcarbamate (2.5 g, 12.69 mmol). The …
Number of citations: 15 pubs.acs.org

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